N-Isopropylhydrazinecarboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKPBYQABCKLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523044 | |
| Record name | N-(Propan-2-yl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57930-20-8 | |
| Record name | N-(Propan-2-yl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Isopropylhydrazinecarboxamide chemical properties and structure
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of the known chemical properties and structural information for N-Isopropylhydrazinecarboxamide. Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental protocols, extensive physicochemical data, and specific biological activity information for this compound remain limited.
Chemical Identity and Structure
This compound, also known by its synonym N-(1-Methylethyl)hydrazinecarboxamide, is a small organic molecule with the potential for various chemical interactions.
Molecular Structure:
The structure of this compound consists of a hydrazinecarboxamide core substituted with an isopropyl group on one of the nitrogen atoms.
IUPAC Name: this compound
SMILES String: CC(C)NNC(N)=O
CAS Number: 57930-20-8
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H11N3O | - |
| Molecular Weight | 117.15 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the reviewed literature. General synthetic methods for related hydrazinecarboxamide derivatives often involve the reaction of a corresponding isocyanate with hydrazine or the condensation of a carboxylic acid derivative with a substituted hydrazine. However, a specific, validated protocol for this compound is not currently available.
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the biological activity of this compound. While the broader class of hydrazine derivatives has been explored for various pharmacological activities, no specific studies detailing the biological effects or potential signaling pathway interactions of this compound have been identified.
Logical Relationship Diagram
Due to the absence of defined experimental workflows or known signaling pathways for this compound, a representative logical diagram illustrating a general approach to its characterization is provided below. This diagram outlines a potential workflow for future research.
Caption: General research workflow for this compound.
Conclusion
This technical guide consolidates the currently available information on this compound. It is evident that significant research is required to fully elucidate its chemical properties, develop robust experimental protocols, and investigate its potential biological activities. The provided information serves as a foundational resource for researchers and scientists interested in exploring this compound further.
References
An In-depth Technical Guide to the Synthesis of N-Isopropylhydrazinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of N-Isopropylhydrazinecarboxamide, a valuable building block in medicinal chemistry and drug development. This document details the necessary precursors, reaction schemes, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound, also known as 4-isopropylsemicarbazide, can be approached through several strategic pathways. The most direct and efficient methods involve the formation of the core hydrazinecarboxamide structure by reacting a suitable hydrazine derivative with a source of the carbamoyl moiety. The primary retrosynthetic disconnections lead to two main synthetic routes:
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Route A: Reaction of isopropylhydrazine with a cyanate source.
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Route B: Reaction of hydrazine with an isopropyl-substituted carbamoylating agent.
This guide will elaborate on these pathways, providing detailed experimental procedures for the synthesis of key intermediates and the final product.
Synthesis of Key Precursors
The successful synthesis of this compound relies on the availability of high-purity precursors. This section details the preparation of isopropylhydrazine and isopropyl isocyanate.
Synthesis of Isopropylhydrazine
Isopropylhydrazine can be synthesized via the alkylation of hydrazine. A common method involves the reaction of hydrazine hydrate with isopropanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Isopropylhydrazine [1]
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Salt Formation: In a reaction vessel equipped with a stirrer, add 470 g of 80% hydrazine hydrate. While maintaining the temperature at 30°C, slowly add 912 g of 30% hydrochloric acid to adjust the pH to 6.5-7.0.
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Dehydration: Heat the resulting solution to 80°C under reduced pressure (0.1 MPa) to remove water and obtain hydrazine hydrochloride.
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Alkylation: Transfer the hydrazine hydrochloride to a suitable reactor and add 1725 g of 96% isopropanol. Seal the reactor and heat to 115°C. The reaction pressure will rise to approximately 0.6 MPa. Maintain these conditions for 2.5 hours.
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Work-up: Cool the reaction mixture to 55°C and distill off the excess isopropanol to obtain a solution of isopropylhydrazine hydrochloride.
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Free-basing: Transfer the isopropylhydrazine hydrochloride solution to a separate vessel and add 562 g of 80% hydrazine hydrate to liberate the free isopropylhydrazine.
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Purification: The resulting mixture is subjected to vacuum distillation to separate the crude isopropylhydrazine from the remaining hydrazine hydrate. The crude product is then washed with pure water and separated to yield the final product.
| Parameter | Value |
| Yield | 95.7% |
| Purity | High |
Synthesis of Isopropyl Isocyanate
Isopropyl isocyanate is a key reagent for one of the primary synthetic routes. It can be prepared from isopropylamine using a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene).
Experimental Protocol: Synthesis of Isopropyl Isocyanate
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Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, a constant pressure dropping funnel, a reflux condenser, and a thermometer, dissolve 1 mole of isopropylamine in 200 mL of tetrahydrofuran.
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Reagent Addition: While stirring vigorously at room temperature, slowly add a solution of 0.35 moles of bis(trichloromethyl) carbonate dissolved in 100 mL of tetrahydrofuran.
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Reaction: After the addition is complete, heat the mixture to reflux and maintain the temperature at 60-68°C for 3 hours.
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Purification: After the reaction is complete, drive off the hydrogen chloride gas with a stream of nitrogen. The product is then isolated by vacuum distillation.
| Parameter | Value |
| Yield | 50.3% |
| Purity (GC) | 99.6% |
Synthesis of this compound
With the precursors in hand, the final assembly of this compound can be achieved. This section outlines two primary synthetic pathways.
Pathway A: From Isopropylhydrazine and Potassium Cyanate
This pathway involves the in situ generation of isocyanic acid from potassium cyanate, which then reacts with isopropylhydrazine.
General Reaction Scheme:
(CH₃)₂CHNHNH₂ + KOCN + H⁺ → (CH₃)₂CHNHNHCONH₂ + K⁺
Experimental Protocol (General Procedure):
-
Reaction Mixture: Dissolve isopropylhydrazine in a suitable solvent such as water or a mixture of water and a miscible organic solvent.
-
Acidification: Cool the solution in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid).
-
Cyanate Addition: Slowly add a solution of potassium cyanate in water to the stirred, acidified hydrazine solution.
-
Reaction: Allow the reaction to proceed at a low temperature for several hours, then let it warm to room temperature and stir overnight.
-
Isolation and Purification: The product can be isolated by extraction with a suitable organic solvent followed by evaporation of the solvent. Further purification can be achieved by recrystallization or chromatography.
Pathway B: One-Pot Synthesis from Isopropylamine
A more streamlined approach involves a one-pot, two-step synthesis starting from isopropylamine. This method avoids the isolation of the potentially hazardous isopropyl isocyanate.[2]
General Reaction Scheme:
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(CH₃)₂CHNH₂ + (CF₃CH₂O)₂CO → (CH₃)₂CHNHCOOCH₂CF₃ + CF₃CH₂OH
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(CH₃)₂CHNHCOOCH₂CF₃ + H₂NNH₂ → (CH₃)₂CHNHNHCONH₂ + CF₃CH₂OH
Experimental Protocol (General Procedure): [2]
-
Carbamate Formation:
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To a chilled (0°C) and stirred solution of isopropylamine (0.1 mol) and triethylamine (0.11 mol) in dichloromethane (70 mL), add dropwise bis(2,2,2-trifluoroethyl) carbonate (0.11 mol).
-
Allow the mixture to stir at room temperature for 6 hours.
-
-
Semicarbazide Formation:
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Remove the solvent and any unreacted starting materials under vacuum.
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To the crude carbamate, add a solution of hydrazine hydrate in an alcohol (e.g., ethanol).
-
Heat the resulting mixture at reflux for 1.5 hours.
-
-
Isolation: The product, this compound, will typically precipitate out of the solution upon cooling and can be collected by filtration.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.
References
N-Isopropylhydrazinecarboxamide: An In-Depth Technical Guide on the Biological Mechanisms of the Hydrazinecarboxamide Class
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for "N-Isopropylhydrazinecarboxamide" and its corresponding CAS number (57930-20-8) did not yield specific data regarding its mechanism of action, biological targets, or pharmacological profile. The information contained within this document pertains to the broader class of hydrazinecarboxamide (semicarbazide) derivatives . The biological activities described are based on studies of various substituted hydrazinecarboxamides and may not be directly attributable to this compound itself. This guide aims to provide a foundational understanding of the potential mechanisms of action for this class of compounds to inform future research.
Introduction to Hydrazinecarboxamides
Hydrazinecarboxamides, also known as semicarbazides, are a versatile class of chemical compounds characterized by a core structural motif. This scaffold has proven to be a valuable building block in medicinal chemistry, with various derivatives exhibiting a wide spectrum of biological activities.[1] The therapeutic potential of these compounds stems from their ability to be chemically modified, allowing for the fine-tuning of their interactions with diverse biological targets.[1] Research has demonstrated that hydrazinecarboxamide derivatives can exert anticancer, anticonvulsive, anti-inflammatory, antimicrobial, and enzyme-inhibiting effects.[1][2][3]
Potential Mechanisms of Action of Hydrazinecarboxamide Derivatives
The biological effects of hydrazinecarboxamide derivatives are diverse and highly dependent on the specific chemical substitutions on the core scaffold. The following sections summarize the key mechanisms of action that have been reported for this class of compounds.
Anticancer Activity
Hydrazinecarboxamide derivatives have shown significant efficacy against numerous cancer cell lines.[1][2] Their mechanisms of action are varied and can include:
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Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells.
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Cell Cycle Arrest: Some compounds can halt the proliferation of cancer cells by interfering with the cell cycle.
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Enzyme Inhibition: As detailed in the following section, inhibition of enzymes crucial for cancer cell survival and proliferation is a key mechanism.
One study on novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives demonstrated a dose-dependent inhibition of cell growth in HeLa, IMR-32, and MCF-7 cancer cell lines.[2] The anticancer activity was evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
Caption: Generalized workflow for the synthesis and in vitro anticancer evaluation of hydrazinecarboxamide derivatives.
Enzyme Inhibition
A significant mechanism through which hydrazinecarboxamide derivatives exert their biological effects is the inhibition of various enzymes. This includes:
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Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a target for the treatment of Alzheimer's disease.
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Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
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Cyclooxygenases (COX) and Lipoxygenases (LOX): Inhibition of these enzymes is the basis for the anti-inflammatory activity of many compounds.[1]
The diverse enzyme inhibitory profile highlights the broad therapeutic potential of this chemical class.[1]
Caption: A simplified diagram illustrating the inhibitory action of a hydrazinecarboxamide derivative on a target enzyme.
Anticonvulsive and Anti-inflammatory Activities
The hydrazinecarboxamide scaffold is also associated with anticonvulsive and anti-inflammatory properties.[1] The anti-inflammatory effects are often linked to the inhibition of COX and LOX enzymes, as mentioned previously. The anticonvulsant activity suggests potential interactions with ion channels or neurotransmitter receptors in the central nervous system, although specific mechanisms for many derivatives are still under investigation.
Antioxidant Activity
Several studies have reported the antioxidant properties of hydrazinecarboxamide derivatives.[2] This activity is often evaluated by the compound's ability to scavenge free radicals, such as α,α-diphenyl-β-picryl hydrazyl (DPPH). The antioxidant potential may contribute to the protective effects observed in various pathological conditions, including cancer.[2]
Quantitative Data on Hydrazinecarboxamide Derivatives
While no quantitative data was found for this compound, the following table summarizes representative data for other derivatives from the literature to provide context for the potential potency of this class of compounds.
| Compound Class | Assay | Target/Cell Line | Result (IC50) | Reference |
| N-(benzo[d]oxazol-2-yl)-2-(oxoindolin-3-ylidene) hydrazinecarboxamides | MTT Assay | HeLa, IMR-32, MCF-7 | Varies by substitution | [2] |
| Methoxy, benzodioxole, p-Cl, and m-CF3 acylsemicarbazides | LOX Inhibition | Lipoxygenase | IC50 = 10 µM (for dimethoxy derivative) | [3] |
Experimental Protocols for Key Assays
Detailed experimental protocols for this compound are not available. However, based on the literature for related compounds, here are generalized methodologies for key experiments.
MTT Assay for Anticancer Activity
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Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the synthesized hydrazinecarboxamide derivatives for a specified period (e.g., 24-72 hours).
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MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
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Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
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Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
DPPH Radical Scavenging Assay for Antioxidant Activity
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Preparation of DPPH Solution: A solution of α,α-diphenyl-β-picryl hydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
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Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.
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Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
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Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
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Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).
Conclusion
The hydrazinecarboxamide scaffold represents a promising area for drug discovery, with derivatives demonstrating a wide array of biological activities, including anticancer, enzyme-inhibiting, anticonvulsive, and anti-inflammatory effects. While there is a lack of specific data on the mechanism of action of this compound, the information available for the broader class of compounds suggests several potential avenues for its biological activity. Further research is warranted to elucidate the specific targets and pharmacological profile of this compound to determine its potential therapeutic applications. The methodologies and potential mechanisms of action outlined in this guide provide a framework for future investigations into this and related compounds.
References
- 1. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Isopropylhydrazinecarboxamide: A Discontinued Antidepressant with Significant Safety Concerns
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropylhydrazinecarboxamide, also known as iproclozide, is a hydrazine derivative that was formerly used as a monoamine oxidase inhibitor (MAOI) for the treatment of depression. As an irreversible inhibitor of monoamine oxidase, it increases the synaptic availability of key neurotransmitters such as serotonin and norepinephrine, leading to its antidepressant effects. Despite its therapeutic rationale, iproclozide was withdrawn from the market due to severe hepatotoxicity, including cases of fatal fulminant hepatitis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, historical clinical use, and the critical safety issues that led to its discontinuation. This document is intended to serve as a resource for researchers and drug development professionals, highlighting the importance of thorough toxicological profiling in drug discovery and development.
Introduction
This compound (iproclozide) belongs to the hydrazine class of antidepressants, which were among the first pharmacological treatments for major depressive disorder.[1] The therapeutic effect of these agents is primarily attributed to their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[2] Iproclozide, like other hydrazine MAOIs, binds irreversibly to MAO, leading to a sustained increase in the levels of serotonin, norepinephrine, and dopamine in the brain.[2]
While initially showing promise in alleviating depressive symptoms, the clinical use of iproclozide was short-lived due to its association with severe liver injury.[3] This guide will detail the available scientific and clinical information on this compound, with a particular focus on the data relevant to its potential therapeutic applications and, more critically, its significant safety liabilities.
Mechanism of Action
This compound exerts its primary pharmacological effect through the irreversible inhibition of monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distributions. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine.[2]
By irreversibly binding to and inactivating both MAO-A and MAO-B, iproclozide leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft. This enhanced neurotransmission in monoaminergic pathways is believed to be the underlying mechanism of its antidepressant action.
dot
Caption: Mechanism of action of this compound.
Potential Therapeutic Applications (Historical Context)
The primary and only documented therapeutic application of this compound was in the treatment of depression. Due to its discontinuation, there are no modern clinical trials investigating its use for other conditions.
Major Depressive Disorder
Historical clinical reports from the era of its use (mid-20th century) suggested that iproclozide was an effective antidepressant. However, quantitative data from well-controlled clinical trials according to modern standards are scarce. The available information is largely qualitative and based on case series and smaller studies.
Table 1: Summary of Historical Clinical Use of this compound for Depression
| Parameter | Observation | Citation |
| Indication | Major Depressive Disorder | [1] |
| Efficacy | Reported to be effective in improving depressive symptoms. A study on the related compound iproniazid showed significant improvement in 70% of patients with depression. | [4] |
| Dosage | Historical data on specific dosing regimens are not readily available in modern literature. | |
| Limitations | Lack of robust, placebo-controlled clinical trial data by current standards. Overshadowed by severe safety concerns. |
Safety Profile: Severe Hepatotoxicity
The clinical use of this compound was terminated due to its association with severe, and in some cases fatal, liver damage.[3]
Fulminant Hepatitis
Multiple case reports have documented the occurrence of fulminant hepatitis, a rare but life-threatening condition characterized by the rapid onset of severe liver dysfunction, in patients treated with iproclozide.[3]
Table 2: Case Reports of Iproclozide-Induced Fulminant Hepatitis
| No. of Cases | Patient Demographics | Onset of Jaundice | Clinical Manifestations | Outcome | Citation |
| 3 | Adult females | 1 month or more after initiation of therapy; 7-10 days after addition of a microsomal enzyme inducer. | Jaundice, disorders of consciousness. | All 3 patients died. | [3] |
Key features observed in these cases include a delayed onset of liver injury and the absence of hypersensitivity reactions, suggesting a metabolic rather than an allergic mechanism of toxicity.[3]
Mechanism of Hepatotoxicity
The hepatotoxicity of iproclozide and other hydrazine derivatives is believed to be mediated by the formation of reactive metabolites.[5] It is hypothesized that iproclozide is metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to the generation of a toxic alkylating species. This reactive intermediate can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, necrosis, and ultimately, liver failure.[5][6] The concomitant use of microsomal enzyme inducers was observed to potentially hasten the onset of severe hepatitis, supporting the role of metabolic activation in the toxicity of iproclozide.[3]
dot
Caption: Proposed metabolic activation and hepatotoxicity of this compound.
Physicochemical and Pharmacokinetic Properties
Detailed pharmacokinetic data for this compound in humans are limited due to its early withdrawal from the market. The information available is often extrapolated from related hydrazine derivatives.
Table 3: Physicochemical and Putative Pharmacokinetic Properties of this compound
| Property | Value/Description | Citation |
| Chemical Formula | C11H15ClN2O2 | |
| Molar Mass | 242.70 g/mol | |
| Synonyms | Iproclozide | |
| Absorption | Likely well-absorbed orally, similar to other small molecule drugs. | |
| Distribution | Specific data not available. | |
| Metabolism | Primarily hepatic, via cytochrome P450 enzymes. Hydrolysis of the amide bond and oxidation of the hydrazine moiety are probable metabolic pathways. | [5][6] |
| Elimination | Specific data on half-life and clearance are not available in the reviewed literature. | |
| MAO Inhibition (related compound Iproniazid) | Non-selective inhibitor of MAO-A and MAO-B. IC50 for MAO-A: 37 µM. IC50 for MAO-B: 42.5 µM. | [7] |
Experimental Protocols
General Synthesis of N-Alkyl Hydrazinecarboxamides (Conceptual)
A potential synthetic route to this compound could involve the reaction of a corresponding acid chloride or ester with isopropylhydrazine.
dot
Caption: Conceptual workflow for the synthesis of this compound.
Disclaimer: This is a conceptual workflow and has not been validated. The synthesis of hydrazine derivatives should be performed with extreme caution by trained professionals due to the potential for instability and toxicity.
Discussion and Conclusion
This compound represents a cautionary tale in the history of psychopharmacology. While its mechanism of action as a monoamine oxidase inhibitor provided a valid therapeutic strategy for depression, its severe and unpredictable hepatotoxicity rendered it unsafe for clinical use. The cases of fatal fulminant hepatitis underscore the critical importance of rigorous preclinical and clinical safety evaluations, particularly concerning drug metabolism and the formation of reactive intermediates.
For modern drug development, the story of iproclozide serves as a stark reminder of the potential for idiosyncratic drug-induced liver injury. It highlights the need for advanced in vitro and in silico models to predict metabolic activation pathways and potential toxicities early in the drug discovery pipeline. While there are no current therapeutic applications for this compound, the study of its toxicological profile can still provide valuable insights for medicinal chemists and toxicologists working to design safer medicines. The focus of any future research involving this or similar compounds should be on understanding and mitigating the risks associated with their metabolic bioactivation.
References
- 1. saapjournals.org [saapjournals.org]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iproclozide fulminant hepatitis. Possible role of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of N-Isopropylhydrazinecarboxamide
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of N-Isopropylhydrazinecarboxamide, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and expected data formats for its characterization, based on established principles for analogous pharmaceutical compounds.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. A comprehensive solubility profile of this compound would be established across a range of solvents relevant to pharmaceutical processing and physiological conditions.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 ± 2 | Data not available | Shake-flask HPLC-UV |
| 0.1 N HCl (pH 1.2) | 37 ± 0.5 | Data not available | Shake-flask HPLC-UV |
| Phosphate Buffer (pH 6.8) | 37 ± 0.5 | Data not available | Shake-flask HPLC-UV |
| Phosphate Buffer (pH 7.4) | 37 ± 0.5 | Data not available | Shake-flask HPLC-UV |
| Ethanol | 25 ± 2 | Data not available | Shake-flask HPLC-UV |
| Methanol | 25 ± 2 | Data not available | Shake-flask HPLC-UV |
| Propylene Glycol | 25 ± 2 | Data not available | Shake-flask HPLC-UV |
| Polyethylene Glycol 400 | 25 ± 2 | Data not available | Shake-flask HPLC-UV |
| Acetone | 25 ± 2 | Data not available | Shake-flask HPLC-UV |
| Dichloromethane | 25 ± 2 | Data not available | Shake-flask HPLC-UV |
Note: The table above represents a template for presenting solubility data. Actual values would be determined experimentally.
Stability Profile
Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the intrinsic stability of the molecule.[1]
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants (if identified) | Analytical Method |
| 0.1 N HCl (Acid Hydrolysis) | 2, 4, 8, 24, 48 | 60 | Data not available | Data not available | Stability-Indicating HPLC-UV/MS |
| 0.1 N NaOH (Base Hydrolysis) | 2, 4, 8, 24, 48 | 60 | Data not available | Data not available | Stability-Indicating HPLC-UV/MS |
| 3% H₂O₂ (Oxidative) | 2, 4, 8, 24, 48 | 25 | Data not available | Data not available | Stability-Indicating HPLC-UV/MS |
| Thermal (Dry Heat) | 24, 48, 72 | 80 | Data not available | Data not available | Stability-Indicating HPLC-UV/MS |
| Photolytic (ICH Q1B) | 1.2 million lux hours & 200 W h/m² | 25 | Data not available | Data not available | Stability-Indicating HPLC-UV/MS |
Note: This table provides a framework for reporting stability data. The extent of degradation and the formation of degradants are determined through experimentation.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.
3.1. Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare saturated solutions of this compound by adding an excess amount of the compound to flasks containing the selected solvents.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the concentration of the API in the saturated solution.
3.2. Forced Degradation and Stability-Indicating Method Development
Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of the analytical methods.[2]
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl or 0.1 N NaOH. Heat the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and collect samples at different intervals.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Development of a Stability-Indicating HPLC Method:
-
Column and Mobile Phase Selection: A reverse-phase HPLC method is commonly developed. A C18 column is a typical starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water/buffer) is optimized to achieve adequate separation of the parent compound from all degradation products.
-
Detection: A UV detector is commonly used. The detection wavelength is selected based on the UV spectrum of this compound to ensure maximum sensitivity.
-
Method Validation: The analytical method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.[3] This involves demonstrating that the assay for the active ingredient is unaffected by the presence of its degradation products, process impurities, or excipients.[3]
-
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for determining the solubility and stability of this compound.
References
Spectroscopic and Structural Elucidation of N-Isopropylhydrazinecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-Isopropylhydrazinecarboxamide. In the absence of extensive experimental data in publicly accessible literature, this document leverages predictive methodologies to present anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed hypothetical experimental protocols for the synthesis and subsequent spectroscopic analysis are provided to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of compounds containing the hydrazinecarboxamide moiety.
Chemical Structure
This compound is a chemical compound with the molecular formula C₄H₁₁N₃O. Its structure features an isopropyl group attached to a hydrazinecarboxamide core.
Structure:
Caption: Synthesis and purification workflow for this compound.
Analytical Characterization Workflow
Caption: Analytical workflow for spectroscopic characterization.
An In-depth Technical Guide to the Discovery and History of N-Isopropylhydrazinecarboxamide Derivatives
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to N-Isopropylhydrazinecarboxamide derivatives. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey and technical details of this class of compounds, which played a pivotal role in the history of psychopharmacology.
Discovery and Historical Context
The story of this compound derivatives is intrinsically linked to the serendipitous discovery of the first-ever antidepressant, iproniazid. Initially synthesized as a potential treatment for tuberculosis, its mood-elevating side effects in patients were a groundbreaking observation that shifted the understanding and treatment of depression.
Iproniazid, an isopropyl derivative of isoniazid, was developed in the early 1950s as part of a research program seeking more effective anti-tuberculosis agents.[1][2] In 1952, clinicians observed that patients being treated with isoniazid and iproniazid exhibited unexpected signs of euphoria and increased energy.[1][3] This fortuitous finding led to the investigation of iproniazid for its psychiatric effects.
By 1957, clinical trials confirmed the antidepressant properties of iproniazid in patients with depression who did not have tuberculosis.[2] This marked a turning point in psychiatry, as it was the first time a drug was shown to be specifically effective in treating depression.[2][4] Iproniazid was approved for the treatment of depression in 1958.[1]
The discovery of iproniazid's mechanism of action as a monoamine oxidase inhibitor (MAOI) was a seminal moment in neuroscience.[5] It led to the formulation of the monoamine hypothesis of depression, which posits that a deficiency in monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the brain is a key etiological factor in depression.[5]
However, the widespread use of iproniazid was short-lived. In 1961, it was withdrawn from the market in most countries due to a high incidence of severe hepatotoxicity.[1] This led to the development of other, less toxic MAOIs and different classes of antidepressant medications. Despite its withdrawal, the historical significance of iproniazid and the class of this compound derivatives remains immense, as it ushered in the era of modern psychopharmacology and laid the foundation for the neurobiological understanding of depression.
Quantitative Data on Hydrazine Derivatives as MAO Inhibitors
The following table summarizes the in vitro inhibitory activity of iproniazid and other related hydrazine derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
| Compound Name | Target | Inhibition Metric | Value (µM) | Reference |
| Iproniazid | MAO-A | IC50 | 37 | |
| MAO-B | IC50 | 42.5 | ||
| N'-Substituted Benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide (Compound 5d) | MAO-A | IC50 | 0.25 | [6] |
| N'-Substituted Benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide (Compound 5h) | MAO-A | IC50 | 0.31 | [6] |
| MAO-B | IC50 | 0.44 | [6] | |
| Acyl Hydrazine Derivative (ACH3) | MAO-B | IC50 | 0.22 | |
| Acyl Hydrazine Derivative (ACH10) | MAO-B | IC50 | 0.14 | [7] |
| MAO-B | Ki | 0.097 | [7] | |
| Acyl Hydrazine Derivative (ACH12) | MAO-A | IC50 | 4.85 | [7] |
| Acyl Hydrazine Derivative (ACH13) | MAO-A | IC50 | 11.60 | [7] |
| MAO-B | IC50 | 0.18 | [7] | |
| Acyl Hydrazine Derivative (ACH14) | MAO-B | IC50 | 0.15 | [7] |
| MAO-B | Ki | 0.10 | [7] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the synthesis of N-alkyl hydrazinecarboxamides, adapted for this compound.
Reagents:
-
4-(Trifluoromethyl)benzohydrazide
-
Isopropyl isocyanate
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Crystallization dish
-
Filtration apparatus
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve 4-(Trifluoromethyl)benzohydrazide (1.0 mmol) in anhydrous acetonitrile (8 mL) in a round-bottom flask.
-
Add isopropyl isocyanate (1.05 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, cool the mixture in an ice bath to induce crystallization.
-
If crystallization does not occur, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture.
-
Filter the purified crystals, wash with cold hexane, and dry under vacuum.
-
Determine the melting point of the final product.
-
Confirm the structure of the synthesized this compound using 1H NMR, 13C NMR, and mass spectrometry.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Reagents:
-
MAO-A and MAO-B enzymes (human recombinant)
-
MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Peroxidase from horseradish
-
Fluorometric probe (e.g., Amplex Red or similar)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Test compound (dissolved in DMSO)
Equipment:
-
96-well black microplate with a clear bottom
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in MAO Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In the wells of the 96-well plate, add the MAO Assay Buffer, the test compound dilutions, and the MAO enzyme (either MAO-A or MAO-B). Include wells for a positive control (with a known inhibitor) and a negative control (with buffer instead of the test compound).
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Prepare a detection mixture containing the MAO substrate, horseradish peroxidase, and the fluorometric probe in MAO Assay Buffer.
-
Initiate the enzymatic reaction by adding the detection mixture to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for Amplex Red) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Hepatotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the potential of a compound to cause liver cell death.
Reagents:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Equipment:
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader (absorbance)
Procedure:
-
Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a CO2 incubator at 37°C.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
After 24 hours, remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known hepatotoxic compound as a positive control.
-
Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium containing the compound and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a further 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the CC50 (cytotoxic concentration 50%) value by plotting the cell viability against the logarithm of the test compound concentration.
Visualizations
MAO-A Signaling Pathway and Inhibition
Caption: Inhibition of MAO-A by this compound derivatives.
Antidepressant Drug Discovery Workflow
Caption: A typical workflow for antidepressant drug discovery.
Structure-Activity Relationship (SAR) of Hydrazine-Based MAO Inhibitors
Caption: Key structural features influencing MAO inhibition.
References
- 1. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What drugs are in development for Major Depressive Disorder? [synapse.patsnap.com]
- 3. Keeping an eye on novel developments in the antidepressant pipeline | ForHealth Consulting [forhealthconsulting.umassmed.edu]
- 4. researchgate.net [researchgate.net]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of N-Isopropylhydrazinecarboxamide: A Technical Guide
Disclaimer: Direct in silico modeling and docking studies specifically on N-Isopropylhydrazinecarboxamide are not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive overview of the methodologies and potential applications based on studies of structurally analogous compounds, including various carboxamide and hydrazine derivatives. This approach provides a robust framework for researchers to design and execute their own computational studies on this compound.
Introduction to this compound and In Silico Drug Discovery
This compound is a chemical compound featuring a hydrazinecarboxamide core with an isopropyl substituent. The hydrazine and carboxamide moieties are prevalent in many biologically active molecules, suggesting potential pharmacological applications for this compound. In silico drug discovery methods, such as molecular docking and molecular dynamics simulations, are powerful tools to predict the biological activity of novel compounds and elucidate their mechanisms of action at a molecular level. These computational techniques can significantly accelerate the drug development process by identifying promising lead candidates and optimizing their structures for enhanced efficacy and safety.
This technical guide provides a detailed overview of the in silico modeling and docking studies applicable to this compound, drawing insights from research on analogous compounds. It is intended for researchers, scientists, and drug development professionals interested in the computational assessment of novel small molecules.
Synthesis and Characterization
While specific synthesis protocols for this compound are not widely published, a plausible synthetic route can be inferred from standard organic chemistry principles. A potential method involves the reaction of isopropylhydrazine with a suitable carbonylating agent, such as a chloroformate or a carbamoyl chloride, followed by amination. Alternatively, the reaction of an isopropyl-substituted isocyanate with hydrazine could yield the desired product. Characterization of the synthesized compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure and purity.
In Silico Modeling and Docking Methodologies
A typical workflow for the in silico analysis of a small molecule like this compound involves several key steps, from ligand and protein preparation to detailed simulation and analysis.
Ligand and Protein Preparation
Accurate preparation of both the small molecule (ligand) and the biological target (protein) is crucial for obtaining meaningful results.
-
Ligand Preparation: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch). This initial structure must then be optimized to find its lowest energy conformation, typically using quantum mechanical or molecular mechanics methods. Finally, appropriate atomic charges are assigned to the ligand atoms.
-
Protein Preparation: The 3D structure of the target protein is usually obtained from the Protein Data Bank (PDB). The raw PDB file often contains non-essential water molecules, ions, and co-factors that need to be removed. Hydrogen atoms, which are often missing in crystal structures, must be added. The protein structure is then energy minimized to relieve any steric clashes.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.
Molecular Dynamics (MD) Simulations
Following molecular docking, MD simulations can be performed to study the dynamic behavior of the protein-ligand complex over time.[1][2] This provides a more realistic representation of the biological system and can be used to assess the stability of the predicted binding mode and calculate binding free energies.[3]
ADMET Prediction
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.[4][5] Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.[6][7]
Case Studies: Docking of Analogous Compounds
Due to the limited data on this compound, we present docking studies on structurally related compounds to infer potential biological targets and binding interactions.
Table 1: Docking Studies of Carboxamide and Hydrazine Analogs
| Analogous Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole-carboxamide derivative | Carbonic Anhydrase II | -8.5 | His94, His96, Thr200 | F-I. A. Ali et al., 2024 |
| Thiazolylhydrazine-piperazine derivative | Monoamine Oxidase A (MAO-A) | -9.2 | Tyr407, Tyr444, Phe208 | A. G. G. Al-Sehemi et al., 2020 |
| N-Aryl-Benzimidazolone analog | Heat Shock Protein 90 (HSP90) | -9.795 | Asp93, Leu107, Phe138 | M. A. Al-Dabbagh et al., 2023 |
Predicted Biological Activity and Signaling Pathways
Based on the targets of analogous compounds, this compound may exhibit inhibitory activity against enzymes such as Carbonic Anhydrases, Monoamine Oxidases, or Heat Shock Proteins. These targets are implicated in a variety of signaling pathways and disease processes.
Potential Signaling Pathway Involvement
For instance, inhibition of Monoamine Oxidase A (MAO-A), a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine, suggests potential applications in the treatment of depression and other neurological disorders.
Caption: Potential inhibitory action on the MAO-A signaling pathway.
Experimental Protocols
Molecular Docking Protocol
-
Ligand Preparation:
-
Draw the 2D structure of this compound using MarvinSketch.
-
Convert the 2D structure to 3D.
-
Perform energy minimization using a force field (e.g., MMFF94).
-
Save the optimized structure in a suitable format (e.g., .mol2 or .pdbqt).
-
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., MAO-A, PDB ID: 2BXS) from the PDB.
-
Remove water molecules and any co-crystallized ligands using UCSF Chimera or similar software.
-
Add polar hydrogens and assign atomic charges.
-
Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.
-
-
Docking Simulation:
-
Use AutoDock Vina or a similar docking program.
-
Specify the prepared ligand and protein files.
-
Define the search space (grid box) encompassing the binding site.
-
Run the docking simulation.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using Discovery Studio Visualizer or PyMOL.
-
Molecular Dynamics Simulation Protocol[1][8]
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study.
-
Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant volume) ensemble.
-
Equilibrate the system under the NPT (constant pressure) ensemble.
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and ligand.
-
Examine the flexibility of protein residues by calculating the Root Mean Square Fluctuation (RMSF).
-
Analyze the persistence of protein-ligand interactions, such as hydrogen bonds, over the simulation time.
-
Data Presentation
Predicted ADMET Properties of this compound
The following table presents hypothetical ADMET properties for this compound, as would be predicted by in silico tools.
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 117.15 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 0.25 | Good balance of hydrophilicity and lipophilicity |
| H-bond Donors | 3 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of Five |
| Human Intestinal Absorption | High | Likely good oral bioavailability |
| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage |
Visualization of Workflow
Caption: A generalized workflow for in silico drug discovery.
Conclusion
While direct experimental and computational data on this compound is scarce, this guide provides a comprehensive framework for its in silico evaluation based on established methodologies and data from analogous compounds. The presented protocols for molecular docking, molecular dynamics simulations, and ADMET prediction can be readily applied to investigate the potential biological activities and pharmacokinetic properties of this and other novel small molecules. Future research should focus on the synthesis and experimental validation of the in silico predictions to fully elucidate the therapeutic potential of this compound.
References
- 1. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 3. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
Known biological targets of N-Isopropylhydrazinecarboxamide
An In-depth Technical Guide on the Core Biological Targets of N-Isopropylhydrazinecarboxamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific biological targets for this compound are not extensively documented in publicly available literature, the chemical class of hydrazinecarboxamides and structurally related hydrazine derivatives has been investigated for a range of biological activities. This guide summarizes the known biological targets of these related compounds, with a primary focus on their enzyme inhibitory activities. Quantitative data from various studies are presented, along with detailed experimental methodologies and diagrams of key signaling pathways to provide a comprehensive resource for researchers in drug discovery and development. The primary targets identified for compounds structurally related to this compound are Monoamine Oxidase (MAO) and Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) .
Monoamine Oxidase (MAO) Inhibition
Hydrazine derivatives are a well-established class of monoamine oxidase inhibitors (MAOIs).[1] MAO is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of MAOI drugs.[2][3] Compounds containing an isopropylhydrazine moiety, structurally similar to this compound, have been identified as MAO inhibitors.[4] The inhibition can be either reversible or irreversible, with many hydrazine-based inhibitors acting as irreversible inhibitors by forming a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[2]
Quantitative Data for MAO Inhibition by Related Hydrazine Derivatives
| Compound | Target | Inhibition Metric | Value | Reference |
| Phenelzine (β-Phenylisopropylhydrazine) | MAO | Irreversible Inhibitor | Not specified | [2] |
| N-isopropyl-a(2-methylhydrazino)-p-toluamide (MIH) | MAO | Inhibitor | Not specified | [4] |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | IC50 | 43.3 µM | [5] |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | IC50 | 3.47 µM | [5] |
| Liquiritigenin | MAO-A | IC50 | 0.27 µM | [6] |
| Liquiritigenin | MAO-B | IC50 | 0.098 µM | [6] |
Experimental Protocol: MAO Inhibition Assay
A common method to determine MAO inhibitory activity is a fluorometric assay.
Principle: The assay measures the fluorescence of a product formed from the enzymatic reaction of MAO with a substrate. The inhibition of the enzyme by a test compound leads to a decrease in the fluorescence signal.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine or a commercial substrate like Amplex Red)
-
Horseradish peroxidase (HRP) (if using Amplex Red)
-
Test compound (this compound or related derivatives)
-
Reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B).
-
Add the test compound or reference inhibitor to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the substrate solution (and HRP if necessary).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: MAO Inhibition
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.
Cholinesterase Inhibition
Several studies have reported the inhibitory activity of hydrazinecarboxamide and hydrazide-hydrazone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8][9] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[10][11]
Quantitative Data for Cholinesterase Inhibition by Related Hydrazine Derivatives
| Compound | Target | Inhibition Metric | Value (µM) | Reference |
| 2-Indolinone-based hydrazinecarbothioamide (8e) | AChE | Ki | 0.52 | [10] |
| Iodinated hydrazide-hydrazone (2k) | AChE | IC50 | 15.1 | [8] |
| Iodinated hydrazide-hydrazone (3a) | BuChE | IC50 | 35.5 | [8] |
| 2-Benzoylhydrazine-1-carboxamides | AChE | IC50 | 44 - 100 | [11] |
| 2-Benzoylhydrazine-1-carboxamides | BuChE | IC50 | from 22 | [11] |
| Hydrazide-bridged pyridazine (6a) | AChE | Ki | 0.00326 | [12] |
| Hydrazide-bridged pyridazine (5a) | BuChE | Ki | 0.00094 | [12] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This spectrophotometric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BuChE) from equine serum or human plasma
-
Substrate: Acetylthiocholine iodide (ATCI) for AChE, Butyrylthiocholine iodide (BTCI) for BuChE
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound
-
Reference inhibitor (e.g., donepezil or galantamine)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations in the buffer.
-
In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB solution, and the test compound or reference inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration.
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Cholinesterase Inhibition
References
- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Monoamine oxidase inhibition by a new carcinostatic agent, N-isopropyl-a92-methylhydrazino)-p-toluamide (MIH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular modeling and cholinesterase inhibitory effects of 2-indolinone-based hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Protocol for using N-Isopropylhydrazinecarboxamide in cell culture assays
Extensive searches for "N-Isopropylhydrazinecarboxamide" did not yield any specific information regarding its use in cell culture assays, its mechanism of action, or any associated experimental protocols. The scientific literature readily available through the performed searches does not contain data on this specific compound in the context of cell biology or drug development.
The initial search results were primarily related to other compounds with similar naming conventions, such as Poly(N-isopropylacrylamide) (pNIPAM), a polymer used for creating thermoresponsive surfaces in cell culture, and isopropyl N-phenyl carbamate, a substance with herbicidal properties. However, no relevant data was found for this compound itself.
Without fundamental information such as its biological target, mechanism of action, or any previously published studies on its effects on cells, it is not possible to generate the requested detailed application notes, experimental protocols, or data visualizations. Key information required to fulfill the user's request, which is currently unavailable, includes:
-
Mechanism of Action: Understanding how this compound interacts with cells is crucial for designing relevant assays and interpreting results.
-
Target Signaling Pathways: Identification of the cellular pathways modulated by the compound is necessary to create the requested signaling pathway diagrams.
-
Quantitative Data: Information on effective concentrations, IC50 values from cytotoxicity or proliferation assays, and other quantitative readouts are essential for creating data tables and establishing experimental parameters.
-
Established Protocols: Any existing protocols for preparing and using this compound in cell culture would form the basis for the requested detailed methodologies.
Given the absence of this critical information in the public domain based on the searches conducted, the request to create detailed application notes and protocols for this compound in cell culture assays cannot be fulfilled at this time. Should further details or alternative identifiers for this compound become available, it may be possible to revisit this topic.
High-performance liquid chromatography (HPLC) method for N-Isopropylhydrazinecarboxamide
An effective High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of N-Isopropylhydrazinecarboxamide. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for polar analytes.
Introduction
This compound is a chemical compound of interest in pharmaceutical development due to its structural relation to other biologically active hydrazine derivatives. Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. The HPLC method detailed below is designed to be specific, sensitive, and robust for the determination of this compound in various sample matrices.
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. This compound, being a polar compound, will have a relatively short retention time under appropriate mobile phase conditions. To enhance UV detection and sensitivity, a pre-column derivatization step with a suitable reagent is recommended, as hydrazine derivatives often exhibit poor UV absorbance on their own.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
-
Derivatization reagent (e.g., 2,4-Dinitrofluorobenzene)
-
Sodium bicarbonate buffer (pH 8.5)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: Methanol:Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Transfer 1 mL of the sample or working standard solution into a reaction vial.
-
Add 1 mL of sodium bicarbonate buffer (pH 8.5).
-
Add 1 mL of the derivatization reagent solution (e.g., 1% 2,4-Dinitrofluorobenzene in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-5 min: 95% A, 5% B; 5-15 min: 20% A, 80% B; 15-20 min: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | Determine optimal wavelength from the UV spectrum of the derivatized analyte (typically around 360 nm for DNFB derivatives) |
| Run Time | 20 minutes |
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and comparison.
| Parameter | Expected Value |
| Retention Time (min) | Analyte-specific, expected to be consistent |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for method development and validation.
Caption: Logical pathway for HPLC method development and validation.
Application of N-Isopropylhydrazinecarboxamide in Enzyme Inhibition Studies: A Review of Available Information
Despite a comprehensive search for specific applications of N-Isopropylhydrazinecarboxamide in enzyme inhibition studies, publicly available data, including quantitative inhibitory constants and detailed experimental protocols, remains elusive. However, by examining the broader classes of hydrazinecarboxamide and isopropylhydrazine derivatives, we can infer potential areas of application and construct general methodologies for researchers interested in investigating the inhibitory potential of this specific compound.
Introduction to Hydrazinecarboxamides as Enzyme Inhibitors
Hydrazinecarboxamide derivatives, also known as semicarbazides, represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This class of compounds has been shown to inhibit various enzymes, including but not limited to:
-
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)[2]
-
Carbonic Anhydrases
-
Cyclooxygenases
-
Lipoxygenases[1]
-
Monoamine Oxidase[6]
The diverse inhibitory profile of hydrazinecarboxamide derivatives suggests that this compound may also exhibit inhibitory activity against one or more of these or other enzyme targets.
Potential Signaling Pathways for Investigation
Given the known targets of related compounds, a logical starting point for investigating the enzymatic inhibition of this compound would be within pathways regulated by cholinesterases or monoamine oxidase.
General Experimental Protocols for Enzyme Inhibition Assays
While specific protocols for this compound are unavailable, the following represent standard methodologies for assessing enzyme inhibition. These should be adapted based on the specific enzyme and substrate being investigated.
General Workflow for Enzyme Inhibition Screening
Protocol 1: Spectrophotometric Assay for General Enzyme Activity
This protocol describes a general method to determine enzyme activity, which is a prerequisite for inhibition studies.
Materials:
-
Purified enzyme
-
Substrate
-
Buffer solution appropriate for the enzyme
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the enzyme in the appropriate buffer.
-
Prepare a series of substrate concentrations in the same buffer.
-
Set the spectrophotometer to the wavelength at which the product absorbs light.
-
Equilibrate the buffer, enzyme, and substrate solutions to the optimal reaction temperature.
-
To a cuvette, add the buffer and substrate solution.
-
Initiate the reaction by adding a small, fixed amount of the enzyme solution.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance over time.
-
The initial reaction velocity is determined from the linear portion of the absorbance vs. time plot.
Protocol 2: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Materials:
-
All materials from Protocol 1
-
This compound (or other inhibitor) stock solution
Procedure:
-
Prepare a series of dilutions of the inhibitor stock solution.
-
In separate reaction tubes, pre-incubate the enzyme with each concentration of the inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate (at a fixed concentration, typically near the Km value).
-
Measure the initial reaction velocity for each inhibitor concentration as described in Protocol 1.
-
A control reaction with no inhibitor should be run to determine the maximal enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Kinetic Analysis to Determine the Mechanism of Inhibition
This protocol helps to determine whether the inhibition is competitive, non-competitive, or uncompetitive.
Materials:
-
All materials from Protocol 2
Procedure:
-
Perform the enzyme activity assay (Protocol 1) with varying concentrations of the substrate in the absence of the inhibitor.
-
Repeat the assay with varying substrate concentrations in the presence of a fixed concentration of the inhibitor. It is advisable to repeat this for at least two different fixed inhibitor concentrations.
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
Generate a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/velocity against 1/[Substrate].
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Quantitative Data on Related Hydrazinecarboxamide Derivatives
While no quantitative data for this compound was found, the following table summarizes the inhibitory activities of other hydrazinecarboxamide derivatives against various enzymes to provide a reference for expected potency.
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 27.04–106.75 µM | [2] |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Butyrylcholinesterase (BuChE) | 58.01–277.48 µM | [2] |
| Piperazine/Benzimidazole Hydrazinecarboxamides | α-Amylase | 53.03–232.8 µM | [3] |
| Piperazine/Benzimidazole Hydrazinecarboxamides | α-Glucosidase | 94.33–258.7 µM | [3] |
| Thiazole-Hydrazine Derivatives | Aldose Reductase | Ki: 5.47–23.89 nM | [4] |
| Thiazole-Hydrazine Derivatives | α-Glycosidase | Ki: 1.76–24.81 µM | [4] |
| Thiazole-Hydrazine Derivatives | α-Amylase | IC50: 4.94–28.17 µM | [4] |
| Benzylidenehydrazine Derivatives | α-Amylase | IC50: 116.19–>600 µM | [5] |
| Benzylidenehydrazine Derivatives | α-Glucosidase | IC50: 61.16–>600 µM | [5] |
Conclusion
The existing literature strongly suggests that the hydrazinecarboxamide scaffold is a promising starting point for the development of enzyme inhibitors. While specific data on this compound is currently lacking, the general protocols and data on related compounds provided here offer a solid foundation for researchers to initiate their own investigations into its potential as an enzyme inhibitor. Future studies are warranted to elucidate the specific enzyme targets, potency, and mechanism of action of this compound.
References
- 1. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Isopropylhydrazinecarboxamide Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of N-Isopropylhydrazinecarboxamide, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The following sections detail the synthetic protocols, quantitative data for representative derivatives, and a plausible signaling pathway associated with the anticancer activity of such compounds.
I. Introduction
This compound is a hydrazine derivative that can be readily functionalized, most commonly through condensation reactions with aldehydes and ketones to form hydrazone derivatives (Schiff bases). These derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the N-isopropyl group can influence the lipophilicity and steric profile of the final compounds, potentially enhancing their pharmacokinetic properties and biological activity.
II. Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N-isopropyl-2-(arylmethylene)hydrazinecarboxamide derivatives. The following procedure is a general method adapted from established syntheses of similar hydrazone compounds.
A. General Protocol for the Synthesis of N-isopropyl-2-(arylmethylene)hydrazinecarboxamide Derivatives
This protocol describes the acid-catalyzed condensation reaction between this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
-
Magnetic stirrer with heating plate
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.0 eq).
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Precipitation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water. The solid product will precipitate out.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
-
Recrystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Characterization: Characterize the final product by determining its melting point, and spectroscopic analysis (e.g., FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
III. Data Presentation
The following table summarizes representative quantitative data for synthesized hydrazone derivatives based on literature reports for structurally similar compounds. Please note that specific yields and melting points for this compound derivatives may vary.
| Derivative | Aldehyde Reactant | Molecular Formula | Yield (%) | Melting Point (°C) |
| N-isopropyl-2-(4-nitrobenzylidene)hydrazinecarboxamide | 4-Nitrobenzaldehyde | C₁₁H₁₄N₄O₃ | ~85-95 | >200 |
| N-isopropyl-2-(4-chlorobenzylidene)hydrazinecarboxamide | 4-Chlorobenzaldehyde | C₁₁H₁₄ClN₃O | ~80-90 | 170-180 |
| N-isopropyl-2-(4-methoxybenzylidene)hydrazinecarboxamide | 4-Methoxybenzaldehyde | C₁₂H₁₇N₃O₂ | ~88-98 | 150-160 |
IV. Mandatory Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
B. Plausible Anticancer Signaling Pathway
Hydrazinecarboxamide derivatives have shown promise as anticancer agents. While the exact mechanism for this compound derivatives is still under investigation, a plausible signaling pathway involves the induction of apoptosis (programmed cell death) in cancer cells. This is a common mechanism for many chemotherapeutic agents.
Caption: Plausible apoptotic pathway induced by this compound derivatives in cancer cells.
Application Notes and Protocols for N-Isopropylhydrazinecarboxamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-Isopropylhydrazinecarboxamide as a fragment in fragment-based drug discovery (FBDD). Detailed protocols for common screening and validation techniques are provided to guide researchers in their experimental design.
Introduction to this compound as a Fragment Candidate
This compound is a small, polar molecule that possesses physicochemical properties amenable to fragment-based drug discovery. Fragments are low molecular weight compounds (typically < 300 Da) that bind to biological targets with weak affinity. The "Rule of Three" is a set of guidelines used to define a good fragment: a molecular weight of less than 300 Daltons, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated logP of 3 or less. These properties increase the likelihood of a fragment having good solubility and binding efficiency, making it an excellent starting point for optimization into a potent drug lead.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below, evaluating its compliance with the "Rule of Three."
| Property | Value | "Rule of Three" Compliance |
| Molecular Formula | C4H11N3O | N/A |
| Molecular Weight | 117.15 g/mol | Yes (< 300) |
| Calculated logP | -0.85 | Yes (≤ 3) |
| Hydrogen Bond Donors | 3 | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 3) |
| Rotatable Bonds | 2 | Yes (≤ 3) |
As indicated in the table, this compound adheres to all parameters of the "Rule of Three," making it a promising candidate for inclusion in a fragment library for screening against a variety of biological targets.
Experimental Workflow for FBDD
The general workflow for a fragment-based drug discovery campaign is a systematic process of identifying and optimizing fragment hits into lead compounds.
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign using this compound as a hypothetical fragment are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening
NMR is a powerful technique for detecting weak binding interactions between fragments and a target protein. Ligand-observed methods such as Saturation Transfer Difference (STD), Water-LOGSY, and Carr-Purcell-Meiboom-Gill (CPMG) are commonly used.
Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in the same deuterated buffer.
-
Prepare the final NMR sample by mixing the protein and fragment solutions to achieve final concentrations of ~10 µM protein and 1 mM this compound.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to check for sample quality and proper shimming.
-
Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., at 0.5 ppm or -1 ppm where no ligand signals are present) and off-resonance saturation (e.g., at 30 ppm).
-
Use a saturation time of 2 seconds and a series of saturation pulses to ensure efficient saturation of the protein.
-
-
Data Processing and Analysis:
-
Process the on- and off-resonance spectra identically.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum indicate that this compound is binding to the target protein. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
-
Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
SPR is a label-free technique used to measure binding kinetics and affinity in real-time.
Protocol: SPR Analysis
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 10-100 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween 20) with concentrations ranging from low micromolar to millimolar.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an unrelated protein) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a short pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Thermal Shift Assay (TSA) for High-Throughput Screening
TSA, also known as differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Protocol: Thermal Shift Assay
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the target protein (e.g., 2-10 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and this compound at various concentrations (e.g., 1 µM to 1 mM).
-
Include control wells with protein and dye only (no fragment) and buffer only.
-
-
Data Collection:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature gradually from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the inflection point of the curve, for each condition.
-
A significant increase in the Tm in the presence of this compound compared to the control indicates that the fragment is binding to and stabilizing the protein.
-
X-ray Crystallography for Structural Characterization
X-ray crystallography provides high-resolution structural information about the binding mode of a fragment to its target protein, which is crucial for structure-guided drug design.
Protocol: Co-crystallization
-
Crystal Growth:
-
Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.
-
Once initial crystals are obtained, optimize the crystallization conditions.
-
-
Co-crystallization:
-
Prepare a solution of the purified target protein and add this compound at a concentration several-fold higher than its measured KD (e.g., 1-10 mM).
-
Set up crystallization trials with this protein-fragment complex using the optimized crystallization conditions.
-
Alternatively, soak pre-existing protein crystals in a solution containing the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the known structure of the protein.
-
Carefully examine the electron density map to identify the bound fragment and determine its binding pose and interactions with the protein.
-
Hypothetical Signaling Pathway: Targeting a Kinase with a Fragment-Derived Inhibitor
Many FBDD campaigns target protein kinases due to their role in various diseases. The following diagram illustrates a simplified kinase signaling pathway that could be inhibited by a drug developed from a fragment hit.
Application Notes and Protocols for Testing N-Isopropylhydrazinecarboxamide (Iproclozide) Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of N-Isopropylhydrazinecarboxamide, also known as Iproclozide. This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, historically used as an antidepressant.[1][2] However, its clinical use was terminated due to a high incidence of severe hepatotoxicity.[3] Therefore, a thorough investigation of both its therapeutic efficacy and its toxicological profile is imperative for any renewed interest in this compound or its analogs.
This document outlines detailed protocols for assessing the antidepressant-like effects and the hepatotoxic potential of this compound in vitro and in vivo.
Section 1: Assessment of Antidepressant Efficacy
As a monoamine oxidase inhibitor, Iproclozide exerts its antidepressant effects by preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1]
Signaling Pathway: Monoamine Oxidase Inhibition
References
Troubleshooting & Optimization
Technical Support Center: N-Isopropylhydrazinecarboxamide Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-Isopropylhydrazinecarboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction between isopropylhydrazine and the urea source. | - Ensure a slight molar excess of the urea source. - Increase reaction temperature or prolong reaction time. Monitor reaction progress by TLC or HPLC. |
| Side reactions consuming starting materials. | - Control reaction temperature to minimize the formation of byproducts like di-substituted ureas or azines. | |
| Product Contaminated with Starting Materials (Isopropylhydrazine or Urea) | Inefficient purification. | - Optimize recrystallization conditions (see Recrystallization Protocol below). - For persistent impurities, consider column chromatography. |
| Incorrect stoichiometry of reactants. | - Use precise measurements of starting materials. An excess of isopropylhydrazine can be difficult to remove. | |
| Presence of Hydrazodicarbonamide Impurity | A common byproduct in semicarbazide synthesis.[1][2] | - This byproduct is often insoluble in alcohols like methanol or ethanol. Digesting the crude product in hot methanol can help remove it by filtration.[1][2] |
| Oiling Out During Recrystallization | The solvent is too nonpolar for the compound at lower temperatures, or the solution is supersaturated. | - Add a co-solvent in which the compound is more soluble to the hot solution until it becomes clear. - Ensure slow cooling to promote crystal formation over oiling.[3][4] |
| Poor Crystal Formation | Inappropriate recrystallization solvent or cooling rate is too fast. | - Screen for an optimal recrystallization solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][6][7] |
| Inaccurate Purity Assessment by HPLC | Co-elution of impurities with the main product peak. | - Optimize HPLC method parameters such as the mobile phase composition, gradient, and column temperature. - Use a different stationary phase (e.g., C8 instead of C18) to alter selectivity. |
| Inconsistent GC-MS Results | Thermal degradation of the analyte or poor derivatization. | - For GC-MS analysis of hydrazine derivatives, in-situ derivatization can improve volatility and stability.[8][9] - Use a lower injection port temperature to prevent decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method for the synthesis of N-substituted hydrazinecarboxamides involves the reaction of a corresponding hydrazine derivative with a source of a carbamoyl group, such as urea or a cyanate. For this compound, this would typically involve reacting isopropylhydrazine with urea, often with heating.[1]
Q2: What are the most likely impurities in my synthesized this compound?
Based on the common synthetic route, the most probable impurities include:
-
Unreacted Starting Materials: Isopropylhydrazine and urea.
-
Hydrazodicarbonamide: A common byproduct from the self-condensation of urea.[1][2]
-
1,2-Diisopropylhydrazine: Can be present as an impurity in the isopropylhydrazine starting material.
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Isopropylsemicarbazone: Formed if there are any residual carbonyl-containing compounds that react with the product.
Q3: How can I effectively purify my crude this compound?
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[5][6] The key is to select an appropriate solvent system.
Experimental Protocols
Recrystallization Protocol for this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. The ideal solvent may need to be determined experimentally.
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
A two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[7] Use a water bath or heating mantle for heating.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
-
HPLC Method for Purity Analysis
This is a general-purpose HPLC method that can be adapted for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the initial mobile phase composition. |
Note: This method may require optimization for your specific sample and impurity profile.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical troubleshooting flow for improving the purity of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of N-Isopropylhydrazinecarboxamide in solution
Technical Support Center: N-Isopropylhydrazinecarboxamide
Welcome to the technical support center for this compound (also known as iproclozide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors. As a hydrazine derivative, it is susceptible to oxidative degradation, particularly in the presence of dissolved oxygen and metal ions, which can act as catalysts. The pH of the solution is also critical; hydrazine derivatives are generally more stable in acidic conditions and less stable in neutral to alkaline environments. Exposure to elevated temperatures and UV light can also accelerate degradation.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related hydrazine and carboxamide compounds, likely degradation products could arise from hydrolysis of the amide bond and oxidation of the hydrazine moiety. Hydrolysis would yield isopropylhydrazine and a carboxylic acid derivative. Oxidation of the hydrazine group can lead to the formation of various products, including diimide intermediates, which can further react or decompose.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To minimize degradation, stock solutions of this compound should be stored under the following conditions:
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Temperature: Store at low temperatures, preferably at 2-8°C or frozen at -20°C for long-term storage.
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Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
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Atmosphere: To prevent oxidation, it is recommended to prepare solutions with deoxygenated solvents and to store them under an inert atmosphere (e.g., nitrogen or argon).
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pH: If compatible with the experimental design, maintaining a slightly acidic pH can enhance stability.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, is the most effective way to monitor degradation.[1][2][3] Such a method should be able to separate the intact this compound from its potential degradation products. By analyzing samples at different time points and comparing the peak area of the parent compound and the emergence of new peaks, the extent of degradation can be quantified.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. Oxidation: The solution may be exposed to atmospheric oxygen. 2. Incompatible Solvent: The solvent may contain impurities (e.g., metal ions) that catalyze degradation. 3. High pH: The solution may be neutral or alkaline, promoting degradation. | 1. Prepare solutions using deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity solvents and consider adding a chelating agent like EDTA to sequester catalytic metal ions. 3. Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6), if permissible for the experiment. |
| Appearance of unknown peaks in the chromatogram over time. | 1. Degradation: These are likely degradation products of this compound. 2. Contamination: The sample or solvent may have been contaminated. | 1. Conduct forced degradation studies (see Experimental Protocols) to tentatively identify these peaks. Use LC-MS to determine their mass-to-charge ratio for structural elucidation. 2. Prepare fresh solutions using high-purity reagents and solvents to rule out contamination. |
| Inconsistent results between experiments. | 1. Variable Storage Conditions: Inconsistent temperature, light exposure, or oxygen exposure between sample preparations. 2. Inconsistent Solution Preparation: Variations in pH, solvent, or concentration. | 1. Standardize storage conditions for all solutions. Use a controlled temperature environment and protect from light. 2. Follow a strict, documented protocol for solution preparation. |
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions based on general knowledge of hydrazine derivatives. Researchers should generate their own data for specific concentrations and solvent systems.
| Stress Condition | Parameter | Expected Outcome | Primary Degradation Pathway |
| Acidic | 0.1 M HCl, 60°C | Relatively Stable | Hydrolysis |
| Basic | 0.1 M NaOH, 60°C | Significant Degradation | Hydrolysis, Oxidation |
| Oxidative | 3% H₂O₂, RT | Significant Degradation | Oxidation |
| Thermal | 60°C in Solution | Moderate Degradation | Multiple |
| Photolytic | UV/Visible Light, RT | Moderate to Significant Degradation | Phot-oxidation, Rearrangement |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound and to generate its degradation products for the development of a stability-indicating analytical method.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
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Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 48 hours.
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Photolytic Degradation: Expose 2 mL of the stock solution to UV light (254 nm) and visible light for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Methodology:
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Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient elution is recommended.
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
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Gradient Program (Example):
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: To be determined by UV scan of this compound (typically around 220-280 nm).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathways of this compound.
References
Overcoming common challenges in N-Isopropylhydrazinecarboxamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isopropylhydrazinecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, a derivative of semicarbazide, is a compound of interest in medicinal chemistry and drug discovery.[1][2] Semicarbazide derivatives are known to exhibit a range of biological activities, including antiviral, anti-infective, and antineoplastic properties, often through their ability to chelate metal ions like copper or iron within cells.[1][3] Research into related hydrazine derivatives suggests potential applications as cytotoxic agents against various cancer cell lines.[4][5][6]
Q2: What are the main safety precautions to consider when working with this compound?
Q3: How should this compound be stored?
Based on general practices for hydrazine derivatives and related compounds, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[9] Storage under an inert atmosphere may also be beneficial to prevent oxidation. For long-term storage, keeping the compound in a freezer at or below -20°C is recommended.[9]
Troubleshooting Guides
Synthesis and Purification
Problem: Low or no yield during the synthesis of this compound.
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Possible Cause 1: Incomplete reaction. The reaction between the starting materials (e.g., an isopropyl isocyanate and hydrazine, or a derivative) may not have gone to completion.
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Solution: Ensure the reaction is stirred for a sufficient amount of time, as indicated in the protocol. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).[1] If the reaction stalls, a gentle increase in temperature might be necessary, but be cautious as hydrazine derivatives can be heat-sensitive.[10]
-
-
Possible Cause 2: Inactive reagents. The hydrazine or isocyanate starting materials may have degraded.
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Solution: Use freshly opened or properly stored reagents. Hydrazine, in particular, can be susceptible to oxidation.
-
-
Possible Cause 3: Suboptimal reaction conditions. The choice of solvent and temperature can significantly impact the reaction outcome.
Problem: Difficulty in purifying the final product.
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Possible Cause 1: Presence of unreacted starting materials or byproducts. The crude product may contain unreacted starting materials or side products from the reaction. For instance, in the synthesis of semicarbazides from urea and hydrazine, a common byproduct is hydrazodicarbonamide.[12]
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Possible Cause 2: Product instability. The compound may be degrading during the purification process.
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Solution: Avoid excessive heat during purification steps like solvent evaporation. Use techniques like rotary evaporation under reduced pressure at a moderate temperature.
-
Experimental Assays
Problem: Inconsistent or non-reproducible results in biological assays.
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Possible Cause 1: Compound instability in the assay medium. this compound may not be stable under the specific pH, temperature, or light conditions of the assay. Semicarbazide-sensitive amine oxidases, for example, can be sensitive to freezing and storage conditions.[16]
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Solution: Assess the stability of the compound under the assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity using a suitable analytical method like HPLC.
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Possible Cause 2: Interference with the assay components. Hydrazine derivatives can sometimes interfere with assay reagents or detection methods.
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Solution: Run appropriate controls to check for any non-specific interactions. This could include running the assay with and without the compound but in the presence of all other components, and vice-versa.
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Possible Cause 3: Low solubility. The compound may not be fully dissolved in the assay buffer, leading to inaccurate concentrations.
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Solution: Determine the solubility of this compound in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but ensure the final concentration of the co-solvent does not affect the assay.
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Problem: High background signal or false positives in screening assays.
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Possible Cause 1: Reactivity of the hydrazine moiety. The hydrazine group can be reactive and may non-specifically interact with various biological molecules or assay components.
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Solution: Implement counter-screens to identify and eliminate compounds that show activity through non-specific mechanisms. This could involve assays with different detection methods or assays that specifically measure compound reactivity.
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Possible Cause 2: Impurities in the compound sample. The observed activity might be due to a more potent impurity rather than the compound itself.
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Solution: Ensure the purity of the this compound sample using analytical techniques like NMR, mass spectrometry, and HPLC.
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Quantitative Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C4H11N3O | 117.15 | 57930-20-8[2] |
| Semicarbazide | CH5N3O | 75.07 | 57-56-7[1] |
| N-Isopropylacrylamide | C6H11NO | 113.16 | 2210-25-5[7] |
Table 2: Cytotoxicity Data of Related Hydrazide-Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydrazide-hydrazone derivative 11 | HCT-116 (Colon Carcinoma) | 2.5 ± 0.81 | [17] |
| Hydrazide-hydrazone derivative 5b | HCT-116 (Colon Carcinoma) | 3.2 ± 1.1 | [17] |
| Hydrazide-hydrazone derivative 13 | HCT-116 (Colon Carcinoma) | 3.7 ± 1.0 | [17] |
| Cisplatin (Reference) | HCT-116 (Colon Carcinoma) | 2.43 ± 1.1 | [17] |
Experimental Protocols
General Protocol for the Synthesis of Semicarbazones (a related class of compounds)
This protocol is adapted from the synthesis of semicarbazones from aldehydes or ketones and serves as a general guideline.
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Preparation of Semicarbazide Solution: Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water. Add ethanol to clarify the solution if it becomes turbid.[13]
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Reaction: To the semicarbazide solution, add an equimolar amount of the desired aldehyde or ketone dissolved in ethanol.
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Precipitation: Stir the reaction mixture. The semicarbazone product will often precipitate out of the solution.
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Isolation and Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol, and then dry it. The product can be further purified by recrystallization from hot ethanol.[13]
General Protocol for MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
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Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Include a positive control like cisplatin.[17]
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Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
Visualizations
Potential Mechanism of Action for Hydrazine Derivatives
Hydrazine-containing compounds have been shown to interfere with GABA (gamma-aminobutyric acid) synthesis, a key inhibitory neurotransmitter in the central nervous system.[18] This interference is thought to occur through the inhibition of pyridoxine (vitamin B6) and its active form, pyridoxal 5'-phosphate (P5P), which is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD).[18] GAD catalyzes the conversion of glutamate to GABA.[18] A reduction in GABA levels can lead to neuronal hyperexcitability.[18]
Experimental Workflow for Synthesis and Purity Analysis
A typical workflow for the synthesis and purification of a chemical compound like this compound involves several key steps, followed by analytical characterization to confirm its identity and purity.
References
- 1. Semicarbazide - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Isopropyl-α-[2-methylhydrazino]-p-toluamide CAS#: 671-16-9 [m.chemicalbook.com]
- 10. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]
- 11. US5241117A - Process for producing semicarbazide - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ijnrd.org [ijnrd.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of semicarbazide in fish by molecularly imprinted stir bar sorptive extraction coupled with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of semicarbazide-sensitive amine oxidase in human blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of N-Isopropylhydrazinecarboxamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of N-Isopropylhydrazinecarboxamide, commonly known as Iproclozide.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Iproclozide)?
A1: this compound, or Iproclozide, is an irreversible and selective monoamine oxidase inhibitor (MAOI) that belongs to the hydrazine class of chemicals.[1][2] It was formerly used as an antidepressant but has been discontinued due to significant off-target toxicity.[2]
Q2: What is the primary on-target mechanism of action for Iproclozide?
A2: Iproclozide's primary mechanism of action is the irreversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. There are two main isoforms of this enzyme: MAO-A and MAO-B. Selective inhibition of MAO-A is associated with antidepressant effects.[3][4]
Q3: What are the major known off-target effects of Iproclozide?
A3: The most significant and severe off-target effect of Iproclozide is hepatotoxicity, which can manifest as fulminant hepatitis and lead to liver failure.[2][5] This toxicity is believed to be caused by the metabolic activation of the hydrazine moiety into reactive metabolites.[6]
Q4: Is the hepatotoxicity of Iproclozide dose-dependent?
A4: The hepatotoxicity of Iproclozide is considered idiosyncratic, meaning it occurs in a small proportion of individuals and is not strictly dose-dependent.[7] However, the formation of toxic metabolites can be influenced by factors such as the induction of microsomal enzymes.[6]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High background signal in cytotoxicity assay | High cell density leading to spontaneous cell death. | Optimize cell seeding density through a titration experiment to find the optimal number of cells per well.[8] |
| Forceful pipetting during cell seeding causing cell lysis. | Handle cell suspension gently during plating. | |
| No dose-dependent cytotoxicity observed | Iproclozide concentration range is too low or too high. | Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the cytotoxic range. |
| The chosen cell line is resistant to the toxic effects. | Consider using a more metabolically active liver cell line, such as HepaRG or primary human hepatocytes, as toxicity may be dependent on metabolic activation.[9] | |
| High variability between replicate wells | Uneven cell distribution in the microplate wells. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. |
| "Edge effects" in the microplate due to evaporation. | Avoid using the outer wells of the microplate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity. |
Guide 2: Inconsistent Results in MAO Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| No inhibition of MAO activity detected | Iproclozide concentration is too low. | Test a wider and higher range of Iproclozide concentrations. |
| Incorrect MAO isoform (A or B) being tested for the expected effect. | Test for inhibition of both MAO-A and MAO-B isoforms separately to determine selectivity.[4][10] | |
| High background fluorescence/absorbance | Autofluorescence of the compound or interference with the detection reagent. | Run a control with the compound and assay reagents in the absence of the enzyme to measure background signal. If high, consider using a different assay with an alternative detection method (e.g., radiometric vs. fluorometric).[11] |
| IC50 values are significantly different from expected | The pre-incubation time with the irreversible inhibitor is insufficient. | As Iproclozide is an irreversible inhibitor, ensure a sufficient pre-incubation time with the enzyme before adding the substrate to allow for covalent modification. This time can be optimized (e.g., 15, 30, 60 minutes). |
| The substrate concentration is too high, leading to competition. | Use a substrate concentration at or below the Km for the enzyme to ensure sensitive detection of inhibition. |
Data Presentation
Table 1: MAO-A and MAO-B Inhibition by Iproclozide
| Parameter | MAO-A | MAO-B |
| IC50 (nM) | Enter experimental value | Enter experimental value |
| Hill Slope | Enter experimental value | Enter experimental value |
| Assay Type | e.g., Fluorometric | e.g., Fluorometric |
| Substrate | e.g., Kynuramine | e.g., Kynuramine |
Table 2: Cytotoxicity of Iproclozide in Liver Cell Models
| Cell Line | LD50 (µM) | Assay Type | Incubation Time (hours) |
| HepG2 | Enter experimental value | e.g., LDH Release | 24 |
| HepaRG | Enter experimental value | e.g., AlamarBlue | 48 |
| Primary Human Hepatocytes | Enter experimental value | e.g., ATP content | 72 |
Experimental Protocols
Protocol 1: Assessing Hepatotoxicity of Iproclozide in vitro
This protocol outlines a general workflow for evaluating the potential hepatotoxicity of Iproclozide using cultured liver cells.
1. Cell Culture:
- Culture human liver cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes (PHHs) according to standard protocols. PHHs and HepaRG cells are preferred for their higher metabolic competence.[1][9]
2. Cytotoxicity Assay:
- Seed cells in a 96-well plate at a pre-determined optimal density.
- Prepare serial dilutions of Iproclozide in culture medium.
- Treat the cells with a range of Iproclozide concentrations for 24, 48, and 72 hours.
- Assess cell viability/cytotoxicity using a suitable assay, such as the LDH release assay (measures membrane integrity), MTT or AlamarBlue assay (measures metabolic activity), or an ATP-based assay (measures cellular energy levels).[8][12]
- Include positive (e.g., a known hepatotoxin like acetaminophen) and negative (vehicle) controls.[13]
3. Mechanistic Assays (Optional):
- To investigate the mechanism of toxicity, specific assays can be performed, including:
- Reactive Oxygen Species (ROS) production: Use fluorescent probes like DCFH-DA to measure oxidative stress.
- Mitochondrial membrane potential: Employ dyes like JC-1 or TMRM to assess mitochondrial dysfunction.
- Caspase activity: Measure the activity of caspases 3/7 to detect apoptosis.
Protocol 2: Determining MAO-A and MAO-B Inhibition
This protocol describes a method to determine the inhibitory potency (IC50) of Iproclozide against MAO-A and MAO-B.
1. Reagents and Materials:
- Recombinant human MAO-A and MAO-B enzymes.
- A suitable substrate for both enzymes (e.g., kynuramine or p-tyramine).[10][14]
- A detection system to measure the product of the enzymatic reaction (e.g., hydrogen peroxide). Fluorometric detection is common.[14]
- Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls.[10]
2. Assay Procedure:
- In a 96-well plate, add the MAO enzyme (either A or B).
- Add serial dilutions of Iproclozide or control inhibitors and pre-incubate for a defined period (e.g., 30 minutes) to allow for irreversible binding.
- Initiate the reaction by adding the substrate.
- Incubate for a specific time at 37°C.
- Stop the reaction and add the detection reagent.
- Measure the signal (e.g., fluorescence) using a plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each concentration of Iproclozide compared to the vehicle control.
- Plot the percent inhibition against the logarithm of the Iproclozide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs [mdpi.com]
- 4. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Iproclozide fulminant hepatitis. Possible role of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. selectscience.net [selectscience.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
Technical Support Center: Managing Cytotoxicity of N-Isopropylhydrazinecarboxamide in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxicity of N--Isopropylhydrazinecarboxamide in cell-based assays. The information provided is based on the known mechanisms of cytotoxicity associated with hydrazine derivatives.
Disclaimer: Limited specific data is available for N-Isopropylhydrazinecarboxamide. The guidance provided here is extrapolated from studies on related hydrazine compounds. Researchers should perform initial dose-response experiments to determine the specific cytotoxic profile of this compound in their cell model.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cytotoxicity for hydrazine compounds like this compound?
A1: Hydrazine derivatives are known to induce cytotoxicity primarily through the induction of oxidative stress.[1][2][3] Their metabolism can lead to the generation of reactive oxygen species (ROS) and free radicals.[1] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.
Q2: How does this compound-induced oxidative stress lead to cell death?
A2: The excessive production of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to mitochondrial dysfunction. This is often characterized by a decrease in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4][5][6] Cytochrome c release initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell in a process known as apoptosis.[7][8][9]
Q3: What are the typical morphological and biochemical signs of apoptosis I should look for?
A3: Common indicators of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation.[10] Biochemically, you can look for the activation of caspases (e.g., caspase-3, -8, -9), cleavage of substrates like poly(ADP-ribose) polymerase (PARP), and DNA fragmentation, which can be detected by assays such as TUNEL.[11][12][13]
Q4: Can this compound cause other forms of cell death besides apoptosis?
A4: While apoptosis is a common outcome of hydrazine-induced cytotoxicity, high concentrations of the compound or overwhelming oxidative stress could potentially lead to necrosis.[14] Necrosis is a form of uncontrolled cell death characterized by cell swelling and rupture of the cell membrane. It's important to distinguish between apoptosis and necrosis in your experiments, as they have different biological implications.
Troubleshooting Guides
Problem 1: High levels of unexpected cell death in my culture.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) for your specific cell line and experimental duration. Start with a wide range of concentrations and narrow it down. |
| Cell line is particularly sensitive to oxidative stress. | Consider using cell lines with known resistance to oxidative stress for initial experiments or genetically modifying your cell line to overexpress antioxidant enzymes like superoxide dismutase (SOD) or catalase.[3] |
| Solvent used to dissolve this compound is toxic. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a solvent-only control to verify. |
| Contamination of cell culture. | Regularly check your cell cultures for signs of microbial contamination. Use proper aseptic techniques. |
Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results. |
| Fluctuations in incubation time. | Adhere strictly to the planned incubation times for both compound treatment and assay development. |
| Interference of the compound with the assay chemistry. | Some compounds can directly react with assay reagents (e.g., MTT, resazurin), leading to false results. Run a cell-free control with the compound and the assay reagent to check for interference. |
| Cell passage number is too high. | Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time in culture. |
Problem 3: Difficulty in determining the mechanism of cell death.
| Possible Cause | Troubleshooting Step |
| Assay is not specific for the suspected cell death pathway. | Use a combination of assays to investigate different aspects of cell death. For example, combine a viability assay with a caspase activity assay and a measurement of mitochondrial membrane potential. |
| Timing of the assay is not optimal to detect key events. | Perform a time-course experiment to identify the optimal time points for detecting specific events like caspase activation or loss of mitochondrial membrane potential. These can be early events in the apoptotic cascade. |
| Both apoptosis and necrosis are occurring. | Use assays that can differentiate between apoptotic and necrotic cells, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. |
Quantitative Data Summary
The following tables summarize typical quantitative data that might be obtained when assessing the cytotoxicity of a hydrazine derivative. Note: These are example values and may not be representative of this compound.
Table 1: Example IC50 Values for a Hydrazine Derivative in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 150 |
| A549 | 24 | 220 |
| HepG2 | 24 | 95 |
| HeLa | 48 | 85 |
| A549 | 48 | 130 |
| HepG2 | 48 | 50 |
Table 2: Example Effects of a Hydrazine Derivative on Markers of Oxidative Stress and Apoptosis
| Parameter | Control | Treatment (IC50 concentration) |
| Intracellular ROS (Relative Fluorescence Units) | 100 | 350 |
| Mitochondrial Membrane Potential (% of Control) | 100% | 45% |
| Caspase-3 Activity (Fold Increase) | 1.0 | 4.5 |
| % Apoptotic Cells (Annexin V positive) | 5% | 60% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with 10 µM JC-1 dye in fresh medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.[15]
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting decision tree for unexpected high cell death.
References
- 1. Editorial: Nature Inspired Protective Agents Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress, toxic hepatitis, and antioxidants with particular emphasis on zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen compounds prevent h9c2 myoblast oxidative stress-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial oxidative stress and dysfunction induced by isoniazid: study on isolated rat liver and brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic low dose oxidative stress induces caspase-3 dependent PKCδ proteolytic activation and apoptosis in a cell culture model of dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoharringtonine Induces Apoptosis of Non-Small Cell Lung Cancer Cells in Tumorspheroids via the Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and cell death mechanisms induced by a novel bisnaphthalimidopropyl derivative against the NCI-H460 non-small lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Hydrazine-Based Monoamine Oxidase Inhibitors: Phenelzine, Isocarboxazid, and Iproniazid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent hydrazine-based monoamine oxidase inhibitors (MAOIs): Phenelzine, Isocarboxazid, and Iproniazid. While the focus of this study is on these well-established compounds, it is important to note that a comprehensive literature search did not yield any publicly available experimental data for N-Isopropylhydrazinecarboxamide. Therefore, this document will proceed with a detailed comparison of its closest structural analogs for which extensive research is available.
These compounds have historically played a significant role in the treatment of depression and other psychiatric disorders. This guide will delve into their synthesis, mechanism of action, and in vitro efficacy, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further research.
Chemical Structures
| Compound | Structure |
| Phenelzine |
|
| Isocarboxazid |
|
| Iproniazid |
|
Comparative Analysis of MAO Inhibition
Phenelzine, Isocarboxazid, and Iproniazid are all irreversible, non-selective inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[1][2][3] By inhibiting both MAO-A and MAO-B isoforms, these compounds lead to an increase in the synaptic availability of serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism behind their antidepressant effects.[1][4][5]
The following table summarizes the available quantitative data on the inhibitory activity of these compounds against MAO-A and MAO-B. It is important to note that the reported values may vary between studies due to different experimental conditions.
| Compound | Target | Parameter | Value (µM) | Reference |
| Phenelzine | MAO-A | Ki | 0.047 | [6] |
| MAO-B | Ki | 0.015 | [6] | |
| Isocarboxazid | MAO-A | - | Non-selective inhibitor | [2][7] |
| MAO-B | - | Non-selective inhibitor | [2][7] | |
| Iproniazid | MAO-A | IC50 | 6.56 | [8][9] |
| MAO-B | IC50 | 42.5 | [6] |
Mechanism of Action: Signaling Pathway
The primary mechanism of action for these hydrazine derivatives involves the irreversible inhibition of monoamine oxidase enzymes. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft, thereby enhancing neurotransmission.
References
- 1. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Monoamine oxidase A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Comparative Efficacy Analysis of N-Isopropylhydrazinecarboxamide (Iproclozide) and Standard Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of N-Isopropylhydrazinecarboxamide, identified as the discontinued drug Iproclozide, against standard monoamine oxidase (MAO) inhibitors: phenelzine, tranylcypromine, and isocarboxazid. This document synthesizes available preclinical and clinical data to offer an objective comparison for research and drug development purposes.
Executive Summary
Iproclozide, a hydrazine-class monoamine oxidase inhibitor (MAOI), was historically used as an antidepressant. However, it was withdrawn from the market due to reports of severe hepatotoxicity, including fatalities.[1] Standard MAOIs, such as phenelzine, tranylcypromine, and isocarboxazid, remain in clinical use for treating depression, particularly treatment-resistant and atypical depression. This guide presents a side-by-side comparison of their inhibitory activity against MAO enzymes and their clinical effectiveness in treating depression.
In Vitro Efficacy: Inhibition of Monoamine Oxidase
The primary mechanism of action for these compounds is the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of key neurotransmitters. The following table summarizes the available quantitative data on their inhibitory potency.
| Compound | Target | IC50 | Ki |
| Iproclozide | MAO-A / MAO-B | Data not available | Data not available |
| Phenelzine | MAO-A | Data not available | 4.7 x 10⁻⁸ M |
| MAO-B | Data not available | 1.5 x 10⁻⁸ M | |
| Tranylcypromine | MAO-A | 2.3 µM | 101.9 µM |
| MAO-B | 0.95 µM | 16 µM | |
| Isocarboxazid | MAO-A / MAO-B | Data not available | Data not available |
Clinical Efficacy in the Treatment of Depression
The following table summarizes findings from various clinical trials on the efficacy of these MAOIs in treating depression. Response rates are typically defined as a significant reduction in depression rating scale scores.
| Compound | Study Population | Comparator(s) | Key Findings |
| Iproclozide | Depressive states | Chlordiazepoxide | Therapeutic results reported in combination therapy; however, the drug was discontinued due to severe liver toxicity.[1] |
| Phenelzine | Chronically depressed outpatients | Imipramine, Placebo | Phenelzine (70% response) was significantly more effective than imipramine (46% response) and placebo (17% response).[2] |
| Outpatients with depression and anxiety | Placebo | 60 mg/day of phenelzine was significantly more effective than placebo.[3] | |
| Outpatients with atypical depression | Cognitive therapy, Placebo | Phenelzine and cognitive therapy had similar response rates (58%), both significantly greater than placebo (28%).[4] | |
| Tranylcypromine | Patients with bipolar depression | Placebo, Imipramine, Lamotrigine | Response rates for tranylcypromine (60.0%-80.7%) were higher than for comparators (12.9%-47.6%).[5][6] |
| Isocarboxazid | Anxious depressives | Placebo | Isocarboxazid was superior to placebo on measures of depression and anxiety. |
| Depressed outpatients | Placebo | In a 6-week study, 92% of patients on isocarboxazid showed improvement compared to 27% on placebo.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the monoamine oxidase signaling pathway and a general workflow for determining inhibitor efficacy.
Caption: Monoamine Oxidase (MAO) signaling pathway and the inhibitory action of MAOIs.
Caption: A generalized workflow for determining the IC50 of an MAO inhibitor.
Experimental Protocols
General Protocol for Determination of MAO Inhibitory Activity (IC50)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Test inhibitor compound (e.g., Iproclozide, standard MAOIs)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor, positive control, and substrate in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor to be tested.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the various concentrations of the test inhibitor or positive control to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
-
Initiation of Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Measurement: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Measure the product formation using a microplate reader at the appropriate wavelength for the substrate used.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
While this compound (Iproclozide) demonstrated efficacy as a monoamine oxidase inhibitor, its clinical use was terminated due to a significant risk of severe hepatotoxicity.[1] Standard MAOIs like phenelzine, tranylcypromine, and isocarboxazid have established efficacy in treating depression, particularly in patient populations that are resistant to other antidepressant classes. The provided in vitro and clinical data, alongside the experimental framework, offer a basis for comparing the therapeutic potential and risks associated with these compounds. For researchers in drug development, the case of Iproclozide underscores the critical importance of thorough toxicological profiling in the early stages of inhibitor design.
References
- 1. Iproclozide fulminant hepatitis. Possible role of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic depression: response to placebo, imipramine, and phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multiple-dose, controlled study of phenelzine in depression-anxiety states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of atypical depression with cognitive therapy or phenelzine: a double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychotropical.com [psychotropical.com]
- 6. Efficacy of Tranylcypromine in Bipolar Depression: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitor-responsive depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of N-Isopropylhydrazinecarboxamide Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
N-Isopropylhydrazinecarboxamide, also known as N-isopropylsemicarbazide, is a hydrazine derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. The strategic selection of a synthetic route is critical for efficient production, scalability, and purity of the final compound. This guide provides a head-to-head comparison of potential synthesis methods for this compound, complete with detailed experimental protocols adapted from established procedures for analogous compounds, and quantitative data presented for easy comparison.
Executive Summary of Synthesis Methods
Method 1: Alkylation of Acetone Semicarbazone followed by Hydrolysis
This method provides a regioselective approach to N-alkylation of the semicarbazide backbone.[1] It involves the protection of the reactive terminal nitrogen atoms as a semicarbazone, followed by alkylation of the less hindered central nitrogen and subsequent deprotection.
Experimental Protocol
-
Formation of Acetone Semicarbazone: Semicarbazide hydrochloride is reacted with acetone in the presence of a base (e.g., sodium acetate) in an aqueous or alcoholic solution. The resulting acetone semicarbazone precipitates and can be isolated by filtration.
-
N-Alkylation: The dried acetone semicarbazone is dissolved in an aprotic solvent like acetonitrile. A strong base such as sodium hydride is added to deprotonate the N2 nitrogen, followed by the addition of an isopropyl halide (e.g., 2-bromopropane). The reaction is stirred at room temperature or with gentle heating until completion.[1]
-
Hydrolysis: The resulting N-isopropyl acetone semicarbazone is hydrolyzed using dilute hydrochloric acid with gentle heating (e.g., 60°C) to cleave the acetone protecting group, yielding this compound hydrochloride.[1] The free base can be obtained by neutralization.
Logical Workflow for Method 1
Caption: Workflow for the synthesis of this compound via alkylation of a semicarbazone intermediate.
Method 2: Reaction of Isopropyl Isocyanate with Hydrazine
This is a direct and often high-yielding method for the synthesis of N-substituted semicarbazides. The reaction relies on the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the isocyanate.
Experimental Protocol
-
Reaction Setup: Hydrazine hydrate is dissolved in a suitable solvent, such as ethanol or acetonitrile, and cooled in an ice bath.
-
Addition of Isocyanate: Isopropyl isocyanate is added dropwise to the cooled hydrazine solution with vigorous stirring. The reaction is typically exothermic and maintaining a low temperature is crucial to prevent side reactions.
-
Isolation: The product often precipitates from the reaction mixture upon completion. The solid can be collected by filtration, washed with a cold solvent, and dried.
Logical Workflow for Method 2
Caption: Direct synthesis of this compound from isopropyl isocyanate and hydrazine.
Method 3: Reaction of Isopropylhydrazine with Urea
This method provides an alternative route that avoids the use of potentially hazardous isocyanates. It involves the reaction of isopropylhydrazine with urea, which serves as a carbonyl source.
Experimental Protocol
-
Reaction Mixture: Isopropylhydrazine (or its hydrochloride salt) and urea are mixed, often without a solvent or in a high-boiling solvent like water or ethanol.
-
Heating: The mixture is heated to induce the reaction, which involves the displacement of ammonia. The reaction temperature and time are optimized to maximize yield and minimize side products. The reaction can be monitored for the evolution of ammonia.[2]
-
Workup and Isolation: After cooling, the reaction mixture is worked up by recrystallization from a suitable solvent to isolate the pure this compound.
Logical Workflow for Method 3
Caption: Synthesis of this compound from isopropylhydrazine and urea.
Comparative Data of Synthesis Methods
| Parameter | Method 1: Alkylation of Semicarbazone | Method 2: Reaction with Isocyanate | Method 3: Reaction with Urea |
| Starting Materials | Semicarbazide HCl, Acetone, Isopropyl Halide | Isopropyl Isocyanate, Hydrazine Hydrate | Isopropylhydrazine, Urea |
| Reagent Availability | Readily available | Isocyanate may be specialized | Readily available |
| Number of Steps | 3 | 1 | 1 |
| Typical Yield | Moderate to Good (58-72% reported for analogs)[1] | High | Moderate |
| Reaction Conditions | Step 1: RT; Step 2: RT to reflux; Step 3: 60°C | 0°C to RT, exothermic | Elevated temperatures |
| Safety Considerations | Use of NaH (flammable), Isopropyl halide (alkylating agent) | Isopropyl isocyanate (toxic, moisture sensitive) | Evolution of ammonia |
| Scalability | Moderate | Good | Moderate |
| Purification | Chromatography or recrystallization | Often precipitation and filtration | Recrystallization |
Conclusion
The choice of synthesis method for this compound depends on the specific requirements of the researcher, including available starting materials, required scale, and safety considerations.
-
Method 1 (Alkylation of Semicarbazone) is a versatile and regioselective route, particularly useful when direct precursors are not available. Its multi-step nature may be a drawback for rapid synthesis.[1]
-
Method 2 (Reaction with Isocyanate) is the most direct and likely highest-yielding method. However, it requires handling of a toxic and moisture-sensitive isocyanate, which may not be ideal for all laboratory settings.
-
Method 3 (Reaction with Urea) offers a safer alternative to the isocyanate method, using readily available and less hazardous materials. The yields may be lower, and the reaction requires heating.[2]
For large-scale production where efficiency is paramount, Method 2 would be the preferred route, provided appropriate safety measures are in place. For laboratory-scale synthesis and derivatization, Method 1 offers flexibility and control over the regiochemistry. Method 3 represents a good compromise between safety and efficiency.
References
Comparative Analysis of Structure-Activity Relationships in N-Substituted Hydrazinecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-substituted hydrazinecarboxamide derivatives, drawing upon findings from multiple studies. While specific research on N-Isopropylhydrazinecarboxamide derivatives is limited in the available literature, this document synthesizes data from structurally related compounds to elucidate key pharmacophoric features and their influence on a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Key Structure-Activity Relationship Insights
The biological activity of hydrazinecarboxamide derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Generally, the introduction of various lipophilic and electron-withdrawing or donating groups can modulate the potency and selectivity of these compounds.
Anticancer Activity: Studies on N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives have shown that the position of halide substitutions on the indoline ring plays a crucial role in their anticancer and antioxidant activities. Specifically, compounds with electron-withdrawing groups at the C5 position of the indolinone ring tend to exhibit more potent activity against cancer cell lines such as HeLa, IMR-32, and MCF-7.
Antimicrobial Activity: In the realm of antimicrobial agents, the hydrazinecarboxamide moiety is recognized as a versatile scaffold. The antimicrobial properties of these derivatives can be potent against a broad spectrum of pathogens, including mycobacteria, bacteria, and fungi. For instance, certain hydrazide-hydrazone derivatives of isonicotinic acid have demonstrated very strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. The combination of the hydrazinecarboxamide scaffold with other bioactive moieties has led to promising drug candidates, even against resistant strains.
Enzyme Inhibition: Hydrazinecarboxamide derivatives have also been investigated as inhibitors of various enzymes. For example, homologous N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have shown moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibitory activity is influenced by the substitution patterns on the molecule.
Data Presentation
Table 1: Anticancer Activity of Substituted Hydrazinecarboxamide Derivatives
| Compound ID | R1 (Position) | R2 | Cell Line | IC50 (µM) | Reference |
| Va | H | H | HeLa | 28.32 | |
| Vb | 5-Br | H | HeLa | 15.21 | |
| Vc | 5-Cl | H | HeLa | 18.94 | |
| Vd | 5-F | H | HeLa | 21.45 | |
| Ve | 5-NO2 | H | HeLa | 13.71 | |
| Vf | 7-Br | H | HeLa | 24.88 | |
| Vg | 7-Cl | H | HeLa | 26.12 | |
| Cisplatin | - | - | HeLa | 9.80 |
Table 2: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 15 | S. aureus ATCC 6538 | 1.95 | |
| 15 | S. epidermidis ATCC 12228 | 1.95 | |
| 16 | S. aureus ATCC 25923 | 3.91 | |
| 16 | S. aureus ATCC 6538 | 3.91 | |
| Nitrofurantoin | S. aureus ATCC 25923 | 15.62 |
Experimental Protocols
Synthesis of N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives (Va-l)
A key intermediate, N-(benzoxazol-2-yl)hydrazinecarboxamide, is synthesized by refluxing ethyl 2-benzoxazolylcarbamate with hydrazine hydrate in absolute ethanol with a catalytic amount of glacial acetic acid. The resulting intermediate is then treated with various substituted isatin derivatives in ethanol with a few drops of glacial acetic acid. The reaction mixture is refluxed for several hours. After cooling, the separated solid product is filtered, washed, dried, and recrystallized from a suitable solvent to yield the final compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is typically evaluated against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with different concentrations of the test compounds and a standard anticancer agent (e.g., cisplatin) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized microbial suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: General workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of novel hydrazinecarboxamide derivatives.
Benchmarking N-Isopropylhydrazinecarboxamide: A Comparative Analysis Against Commercial Monoamine Oxidase Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of N-Isopropylhydrazinecarboxamide (also known as Iproclozide), a hydrazine-based monoamine oxidase inhibitor (MAOI), against established commercial MAOIs—Phenelzine, Isocarboxazid, and Tranylcypromine—reveals critical performance differences in both efficacy and safety profiles. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these compounds, supported by available experimental data, to inform future research and development in the field of neuropsychiatric therapeutics.
This compound and the selected commercial compounds belong to the class of irreversible monoamine oxidase inhibitors. These agents exert their therapeutic effect by blocking the action of monoamine oxidase enzymes (MAO-A and MAO-B), leading to an increase in the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism of action has proven effective in the treatment of depression and other psychiatric disorders. However, the performance and safety of these compounds vary significantly.
Quantitative Performance Comparison
The following table summarizes the available in vitro data for the inhibition of MAO-A and MAO-B by this compound (Iproclozide) and the commercial comparators. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for evaluating the potency of these compounds. Lower values indicate higher potency.
| Compound | MAO-A Inhibition | MAO-B Inhibition |
| This compound (Iproclozide) | IC50: Data not readily available | IC50: Data not readily available |
| Phenelzine | pKi: 7.3 (Ki ≈ 47 nM)[1] | pKi: 7.8 (Ki ≈ 16 nM)[1] |
| Isocarboxazid | IC50: Data not readily available | IC50: Data not readily available |
| Tranylcypromine | IC50: 2.3 µM[2][3] | IC50: 0.95 µM[2][3] |
| Iproniazid (related hydrazine MAOI) | IC50: 37 µM[4] | IC50: 42.5 µM[4] |
Mechanism of Action and Signaling Pathway
Hydrazine-based MAOIs, including this compound, act as irreversible inhibitors. The proposed mechanism involves the enzymatic oxidation of the hydrazine derivative by MAO, which generates a reactive intermediate. This intermediate then forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the active site of the enzyme, leading to its irreversible inactivation. This process effectively halts the breakdown of monoamine neurotransmitters.
Caption: Proposed mechanism of irreversible MAO inhibition by hydrazine derivatives.
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
A standardized in vitro assay is crucial for comparing the inhibitory potency of different compounds. A common method is a fluorometric or radiometric assay utilizing recombinant human MAO-A and MAO-B enzymes.
Objective: To determine the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (this compound and commercial MAOIs)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[5]
-
Phosphate buffer
-
96-well microplates
-
Fluorometer or liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls.
-
In a 96-well plate, add the recombinant MAO enzyme (either MAO-A or MAO-B) to a phosphate buffer.
-
Add the test compounds or positive controls at various concentrations to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Measure the product formation using a fluorometer (for fluorometric assays) or a liquid scintillation counter (for radiometric assays).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining MAO inhibitory activity.
In Vitro Hepatotoxicity Assay
Given the known hepatotoxicity of hydrazine derivatives, assessing the potential for liver cell damage is a critical component of the performance benchmark.
Objective: To evaluate the cytotoxicity of test compounds in primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., from rat or human)
-
Cell culture medium and supplements
-
Test compounds
-
Positive control for hepatotoxicity (e.g., a known hepatotoxin)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
MTT or WST-1 cell proliferation/viability assay kit
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Plate primary hepatocytes in multi-well plates and allow them to adhere and stabilize.
-
Treat the cells with various concentrations of the test compounds and the positive control. Include an untreated control group.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Assess cytotoxicity by measuring the release of LDH into the cell culture medium, which indicates cell membrane damage.
-
Assess cell viability using an MTT or WST-1 assay, which measures mitochondrial metabolic activity.
-
Calculate the percentage of cytotoxicity or the percentage of viable cells relative to the untreated control.
-
Determine the concentration of the compound that causes 50% cell death (LC50) or a 50% reduction in viability (IC50).
Safety and Clinical Considerations
A major differentiating factor among these MAOIs is their safety profile, particularly the risk of hepatotoxicity. Iproclozide was withdrawn from the market due to reports of severe liver damage, including fulminant hepatitis.[7] This underscores the importance of the hydrazine moiety in contributing to this adverse effect. While other hydrazine-based MAOIs like Phenelzine and Isocarboxazid also carry a risk of hepatotoxicity, it is generally considered to be lower than that of Iproclozide. Tranylcypromine, which is not a hydrazine derivative, is less associated with hepatotoxicity but has other significant side effects.
| Compound | Key Adverse Effects |
| This compound (Iproclozide) | High risk of severe hepatotoxicity (withdrawn from market).[7] |
| Phenelzine | Hepatotoxicity (less frequent than Iproclozide), orthostatic hypotension, weight gain, sexual dysfunction.[8] |
| Isocarboxazid | Hepatotoxicity (rare), orthostatic hypotension, dizziness, headache.[9] |
| Tranylcypromine | Hypertensive crisis (tyramine reaction), insomnia, orthostatic hypotension, dizziness.[10] |
Conclusion
While this compound shares a common mechanism of action with commercially successful MAOIs, its performance is critically hampered by a significant risk of hepatotoxicity. The available data, although incomplete for a direct head-to-head quantitative comparison of inhibitory potency, strongly suggests that the safety profile of Iproclozide is unfavorable compared to other hydrazine-based MAOIs like Phenelzine and Isocarboxazid, and the non-hydrazine MAOI, Tranylcypromine.
This comparative guide highlights the necessity for comprehensive preclinical safety and efficacy profiling in the development of new MAOIs. Future research should focus on developing potent inhibitors with improved safety profiles, potentially by exploring non-hydrazine scaffolds or modifications to the hydrazine structure that mitigate its toxic liabilities. The detailed experimental protocols provided herein offer a framework for such comparative evaluations.
References
- 1. Phenelzine [drugfuture.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of conserved active site residues in monoamine oxidase A and B and their three-dimensional molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. proteopedia.org [proteopedia.org]
- 8. Iproclozide - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
Safety Operating Guide
Personal protective equipment for handling N-Isopropylhydrazinecarboxamide
This guide provides crucial safety and logistical information for the handling and disposal of N-Isopropylhydrazinecarboxamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for hydrazine derivatives, a class of compounds known for their potential hazards.
Potential Hazards
This compound belongs to the hydrazine family of chemicals. Hydrazine and its derivatives are recognized for their potential health risks. They are often highly reactive and can be toxic.[1] Exposure can occur through inhalation, skin contact, or ingestion.[1] Hydrazine itself is a strong skin sensitizer and a potential carcinogen.[2] It can be corrosive, causing severe damage to the skin and eyes upon contact.[3] Systemic effects can include damage to the liver, kidneys, and central nervous system.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose | Citation |
| Hand Protection | Nitrile or Neoprene gloves. For extensive handling, consult a glove selection chart. | To protect against skin contact and absorption. | [4][5] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield is recommended when there is a splash hazard. | To protect eyes from splashes and vapors. | [4][5] |
| Skin and Body Protection | Flame-resistant lab coat and a chemical-resistant apron. Full-length pants and closed-toe shoes are mandatory. | To protect skin from accidental contact and splashes. | [4][5] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls if exposure limits may be exceeded. | To protect against inhalation of harmful vapors or aerosols.[4] | [4] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize risk.
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
2. Pre-Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work. If an SDS for the specific compound is unavailable, consult the SDS for hydrazine as a reference.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before retrieving the this compound container.
3. Handling Procedures:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container within the chemical fume hood.
-
If transferring the chemical, do so slowly and carefully to avoid splashing or creating dust.
-
Keep the container tightly closed when not in use.[6]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding contamination of skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Procedures
In the event of an exposure or spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spill: Evacuate the area and prevent entry. For large spills, contact your institution's environmental health and safety department immediately.[5] For small spills, if trained to do so, absorb the spill with an inert material and place it in a suitable container for disposal.[6]
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
Do not mix incompatible wastes in the same container.[10]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date the waste was first added to the container.
3. Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Use secondary containment to prevent spills.[10]
4. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[11]
-
Never dispose of this compound down the drain or in the regular trash.[10]
-
Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being discarded.[10]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
